Fmoc-Phe-OH
Overview
Description
Fluorenylmethyloxycarbonyl-L-phenylalanine: is a derivative of the amino acid phenylalanine, commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the amino group of phenylalanine. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its ability to protect the amino group during chemical reactions.
Mechanism of Action
Target of Action
Fmoc-L-phenylalanine primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It interacts with the bacterial cell membrane and the extracellular matrix (ECM) components of bacterial biofilms .
Mode of Action
Fmoc-L-phenylalanine exhibits antimicrobial properties due to its surfactant-like characteristics . At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills Gram-positive bacteria .
Biochemical Pathways
Fmoc-L-phenylalanine affects the stability of bacterial biofilms by reducing the ECM components such as proteins, carbohydrates, and eDNA . This reduction can occur through direct interactions with ECM components or indirectly by reducing the bacterial cell population .
Pharmacokinetics
Fmoc-L-phenylalanine has been found to have an oral bioavailability of 65±18% . It is well-tolerated in vivo, and its pharmacokinetic profile is suitable for clinical applications . Its short half-life and inflammatory response at higher doses need to be addressed for its clinical application .
Result of Action
The antibacterial activity of Fmoc-L-phenylalanine is predominantly due to its release from the hydrogel . It reduces the bacterial load both in vitro and in skin wound infections of mice . Its effectiveness for severe infections is limited .
Action Environment
The action of Fmoc-L-phenylalanine is influenced by environmental factors such as pH and buffer ions . Its self-assembly into a hydrogel is governed by multiple factors, including the aromaticity of the Fmoc group, which improves the association of peptide building blocks .
Biochemical Analysis
Biochemical Properties
Fmoc-L-phenylalanine plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules during these processes. One of the primary interactions is with the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This conversion is essential for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Fmoc-L-phenylalanine also interacts with other enzymes involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. Additionally, it can act as a ligand in C-H activation reactions, further highlighting its versatility in biochemical applications .
Cellular Effects
Fmoc-L-phenylalanine has been shown to influence various cellular processes. It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting biofilm formation and reducing bacterial load . This compound affects cell signaling pathways by altering the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA, thereby affecting the stability of biofilms . Furthermore, Fmoc-L-phenylalanine can enter bacterial cells and reduce glutathione levels, leading to oxidative and osmotic stress, which ultimately kills the bacteria . These effects demonstrate the compound’s potential in antimicrobial applications.
Molecular Mechanism
The molecular mechanism of Fmoc-L-phenylalanine involves several key interactions at the molecular level. It acts as a surfactant, disrupting bacterial cell membranes and altering membrane permeability . At low concentrations, Fmoc-L-phenylalanine inhibits bacterial growth by entering the cell and reducing glutathione levels, which are crucial for maintaining redox balance . At higher concentrations, it triggers oxidative and osmotic stress, leading to cell death . Additionally, Fmoc-L-phenylalanine can form hydrogels through self-assembly, which can be used for drug delivery and other biomedical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-phenylalanine can change over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, Fmoc-L-phenylalanine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can maintain its antibacterial activity in both in vitro and in vivo settings, although its effectiveness may decrease with prolonged exposure . These findings highlight the importance of optimizing storage conditions to preserve the compound’s activity.
Dosage Effects in Animal Models
The effects of Fmoc-L-phenylalanine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively reduces bacterial load in infected tissues . At higher doses, Fmoc-L-phenylalanine can induce oxidative and osmotic stress, leading to adverse effects such as cell membrane disruption and cell death . These threshold effects underscore the need for careful dosage optimization to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Fmoc-L-phenylalanine is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine metabolism pathway . In the shikimate pathway, it interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine . This conversion is essential for the biosynthesis of neurotransmitters and other aromatic compounds. Additionally, Fmoc-L-phenylalanine can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of Fmoc-L-phenylalanine within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to accumulate in target tissues . Once inside the cell, Fmoc-L-phenylalanine can interact with intracellular proteins and enzymes, influencing its localization and activity . These interactions are crucial for the compound’s effectiveness in biochemical and therapeutic applications.
Subcellular Localization
Fmoc-L-phenylalanine exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and cell membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for the compound’s role in disrupting bacterial cell membranes and exerting its antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorenylmethyloxycarbonyl-L-phenylalanine can be synthesized using both liquid-phase and solid-phase peptide synthesis methods. In the liquid-phase method, the compound is typically synthesized by reacting fluorenylmethyloxycarbonyl chloride with L-phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of fluorenylmethyloxycarbonyl-L-phenylalanine often involves solid-phase peptide synthesis. This method allows for the efficient and scalable production of the compound. The process involves anchoring the L-phenylalanine to a solid resin, followed by the sequential addition of fluorenylmethyloxycarbonyl chloride and other reagents to build the desired peptide chain .
Chemical Reactions Analysis
Types of Reactions: Fluorenylmethyloxycarbonyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenylmethyloxycarbonyl-L-phenylalanine oxide.
Reduction: Reduction reactions can convert fluorenylmethyloxycarbonyl-L-phenylalanine to its corresponding alcohol.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Fluorenylmethyloxycarbonyl-L-phenylalanine oxide.
Reduction: Fluorenylmethyloxycarbonyl-L-phenylalanine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fluorenylmethyloxycarbonyl-L-phenylalanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Fluorenylmethyloxycarbonyl-L-alanine
- Fluorenylmethyloxycarbonyl-L-leucine
- Fluorenylmethyloxycarbonyl-L-valine
- Fluorenylmethyloxycarbonyl-L-isoleucine
Comparison: Fluorenylmethyloxycarbonyl-L-phenylalanine is unique due to the presence of the phenyl group, which imparts distinct hydrophobic and aromatic properties. This makes it particularly useful in the synthesis of peptides that require specific structural and functional characteristics. Compared to other fluorenylmethyloxycarbonyl-protected amino acids, fluorenylmethyloxycarbonyl-L-phenylalanine offers enhanced stability and reactivity in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951314 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-40-6, 286460-71-7 | |
Record name | FMOC-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.